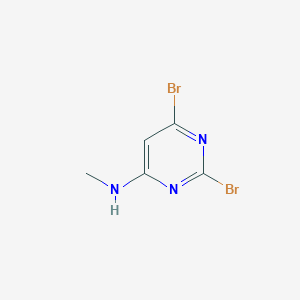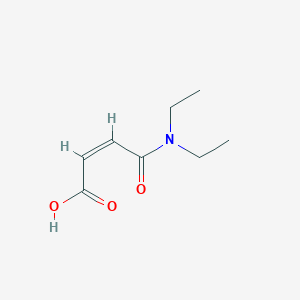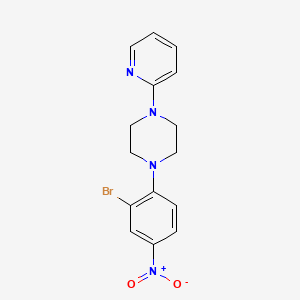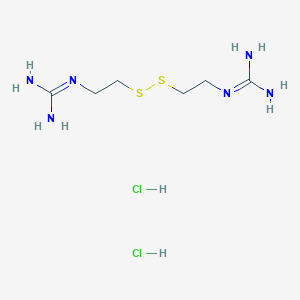
1,1'-(Disulfanediylbis(ethane-2,1-diyl))diguanidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Disulfanediylbis(ethane-2,1-diyl))diguanidine dihydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a disulfide bond linking two ethane-2,1-diyl groups, each attached to a guanidine moiety. The dihydrochloride form enhances its solubility in water, making it suitable for various biochemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Disulfanediylbis(ethane-2,1-diyl))diguanidine dihydrochloride typically involves the following steps:
Formation of the Disulfide Bond: The initial step involves the oxidation of thiol groups to form a disulfide bond. This can be achieved using oxidizing agents such as hydrogen peroxide or iodine in an appropriate solvent like ethanol or water.
Attachment of Ethane-2,1-diyl Groups: The disulfide compound is then reacted with ethane-2,1-diyl groups, often through nucleophilic substitution reactions.
Introduction of Guanidine Groups:
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Disulfanediylbis(ethane-2,1-diyl))diguanidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized further to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The guanidine groups can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Solvents: Ethanol, water, dimethyl sulfoxide.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted guanidine derivatives.
Scientific Research Applications
1,1’-(Disulfanediylbis(ethane-2,1-diyl))diguanidine dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of disulfide bonds and guanidine derivatives.
Biology: Employed in the study of protein folding and disulfide bond formation in proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of 1,1’-(Disulfanediylbis(ethane-2,1-diyl))diguanidine dihydrochloride involves its ability to form stable disulfide bonds and interact with guanidine receptors. The disulfide bond can undergo redox reactions, making it useful in redox biology and chemistry. The guanidine groups can interact with various biological molecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(guanidino)ethane: Similar structure but lacks the disulfide bond.
1,1’-(Disulfanediylbis(methane-2,1-diyl))diguanidine: Similar but with a methane backbone instead of ethane.
Bis(guanidinoethyl)disulfide: Similar disulfide structure but different guanidine positioning.
Uniqueness
1,1’-(Disulfanediylbis(ethane-2,1-diyl))diguanidine dihydrochloride is unique due to its specific combination of a disulfide bond and guanidine groups, which confer distinct chemical reactivity and biological interactions. This makes it particularly useful in applications requiring redox activity and guanidine interactions.
Properties
Molecular Formula |
C6H18Cl2N6S2 |
|---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
2-[2-[2-(diaminomethylideneamino)ethyldisulfanyl]ethyl]guanidine;dihydrochloride |
InChI |
InChI=1S/C6H16N6S2.2ClH/c7-5(8)11-1-3-13-14-4-2-12-6(9)10;;/h1-4H2,(H4,7,8,11)(H4,9,10,12);2*1H |
InChI Key |
GBRHGZCXNPVQJQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CSSCCN=C(N)N)N=C(N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


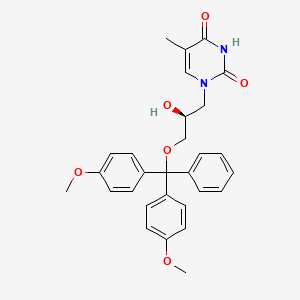
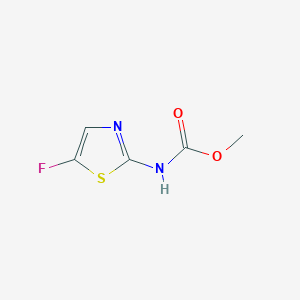
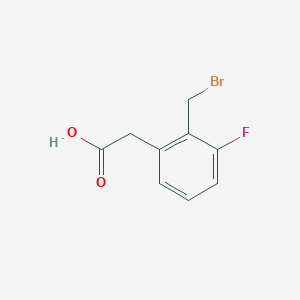


![7,18-bis(2,2,2-trifluoroethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12845590.png)

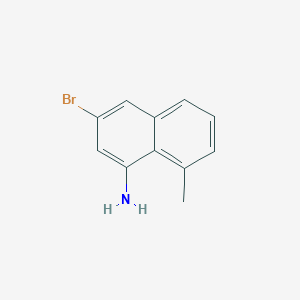
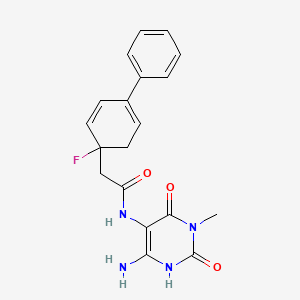
![N-[2-(1-Bromoethyl)phenyl]-2,2,2-trifluoroacetimidoyl chloride](/img/structure/B12845606.png)
